molecular formula C22H34NO2+ B098302 Oxapium CAS No. 17834-29-6

Oxapium

Cat. No.: B098302
CAS No.: 17834-29-6
M. Wt: 344.5 g/mol
InChI Key: AXWZZEWIGNYBGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxapium iodide typically begins with cyclohexyl-phenyl ketone as the starting material. The process involves several steps, including the formation of a dioxolane ring and subsequent quaternization to introduce the iodide ion . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound iodide focuses on optimizing the reaction conditions to achieve high yield and purity while minimizing the production time and cost. This involves the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Oxapium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .

Scientific Research Applications

Oxapium iodide has a wide range of scientific research applications, including:

Mechanism of Action

Oxapium iodide exerts its effects primarily through its interaction with the cholinergic system. It acts as an anticholinergic agent, blocking the action of acetylcholine on muscarinic receptors in smooth muscle tissues. This leads to a reduction in muscle spasms and alleviation of symptoms associated with gastrointestinal disorders . The molecular targets include muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another anticholinergic agent used for similar therapeutic purposes.

    Hyoscine (Scopolamine): Used as an antispasmodic and for motion sickness.

    Dicyclomine: Employed in the treatment of irritable bowel syndrome.

Uniqueness

Oxapium iodide is unique in its specific chemical structure, which includes a dioxolane ring and a quaternary ammonium group. This structure contributes to its distinct pharmacological profile and its effectiveness as an antispasmodic agent .

Properties

CAS No.

17834-29-6

Molecular Formula

C22H34NO2+

Molecular Weight

344.5 g/mol

IUPAC Name

1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium

InChI

InChI=1S/C22H34NO2/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2,5-6,11-12,20-21H,3-4,7-10,13-18H2,1H3/q+1

InChI Key

AXWZZEWIGNYBGA-UHFFFAOYSA-N

SMILES

C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4

Canonical SMILES

C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4

Key on ui other cas no.

17834-29-6

Synonyms

2-cyclohexyl-r-2-phenyl-c-4-piperidinomethyl-1,3-dioxolan methiodide
2-cyclohexyl-r-2-phenyl-t-4-piperidinomethyl-1,3-dioxolan methiodide
cyclonium
cyclonium bromide
cyclonium iodide
oxapium iodide

Origin of Product

United States

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